molecular formula C15H14BrClN2O2 B2955884 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide CAS No. 1808784-50-0

2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide

Cat. No. B2955884
CAS RN: 1808784-50-0
M. Wt: 369.64
InChI Key: YDKXACSUFKUGNN-UHFFFAOYSA-N
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Description

2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide, also known as BPCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPCPP is a pyridine derivative that has been synthesized through various methods, and its mechanism of action is still being investigated.

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide is still being investigated. However, it has been suggested that 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide may act as a protein kinase inhibitor, which can regulate various cellular processes such as cell growth, differentiation, and apoptosis. 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide may also interact with ion channels and receptors, leading to its neuroprotective effects.
Biochemical and Physiological Effects
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been shown to inhibit the activity of protein kinases involved in cancer cell growth and survival. In inflammation research, 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial sources. However, the limitations of 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide include its high cost and limited solubility in water.

Future Directions

For 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide research include investigating its potential as a therapeutic agent and identifying its molecular targets.

Synthesis Methods

2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been synthesized through various methods, including the reaction between 2-bromo-5-chloropyridine-4-carboxylic acid and 2-propoxyaniline in the presence of a coupling agent. Another method involves the reaction between 2-bromo-5-chloropyridine-4-carboxylic acid and 2-propoxyphenylamine in the presence of a catalyst. These methods have been optimized to improve the yield and purity of 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide.

Scientific Research Applications

2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. In cancer research, 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O2/c1-2-7-21-13-6-4-3-5-12(13)19-15(20)10-8-14(16)18-9-11(10)17/h3-6,8-9H,2,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKXACSUFKUGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=O)C2=CC(=NC=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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